(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine
Description
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a chiral amine derivative containing a benzo[d]furan scaffold substituted with a chlorine atom at the 5-position and a butylamine side chain at the 2-position. Its stereochemistry (1R configuration) may influence its biological activity, particularly in receptor-binding interactions. The compound’s structure combines aromaticity (from the benzofuran core) with the flexibility of the butylamine chain, making it a candidate for studying neurotransmitter analogs or enzyme inhibitors.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m1/s1 |
InChI Key |
SVZUBEVKYOBFFC-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents under acidic conditions.
Attachment of the Butylamine Chain: The chlorinated benzofuran is reacted with butylamine under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, targeting the carbonyl groups if present.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or sulfonic acid groups on the benzofuran ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
The closest structural analogs include benzo[d]oxazole and benzo[d]furan derivatives with varying substituents and side chains. Key differences lie in the heterocyclic core (furan vs. oxazole) and substituent effects.
Table 1: Comparison of Substituent Effects on Activity in Benzo[d]oxazole and Benzo[d]furan Derivatives
Key Observations
Substituent Effects : In benzo[d]oxazole derivatives, methyl substitution at the 5-position enhances activity compared to unsubstituted or chloro-substituted analogs. For example, 5-methylbenzo[d]oxazole derivatives (e.g., compound 12c) exhibit IC50 values as low as 10.50 μM, whereas 5-chloro analogs (e.g., compound 12b) show reduced potency (IC50 up to 102.10 μM) . This suggests electron-donating groups (e.g., methyl) may stabilize interactions with biological targets, while electron-withdrawing groups (e.g., chloro) could disrupt binding.
- Implication for Target Compound : The 5-chloro substituent in (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine may similarly reduce activity compared to methyl-substituted benzofurans, but direct evidence is lacking.
Heterocycle Core Differences: Oxazole vs. Furan: Oxazole contains both oxygen and nitrogen, enabling hydrogen bonding and dipole interactions. Butylamine Side Chain: The (1R)-butylamine moiety in the target compound may introduce stereospecific interactions absent in simpler analogs.
Biological Activity
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.7 g/mol
- IUPAC Name : (1R)-1-(5-chloro-2-benzofuranyl)butylamine
This compound features a butylamine group linked to a chlorobenzo[D]furan moiety, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the chlorobenzo[D]furan group may enhance its affinity for specific receptors, contributing to its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. These effects are often mediated through the modulation of serotonin receptors .
- Neuroprotective Properties : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
Study 1: Antidepressant Activity
A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors when compared to control groups. The mechanism was linked to increased serotonin levels in the brain, suggesting that this compound may act as a selective serotonin reuptake inhibitor (SSRI) .
Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of this compound against oxidative stress induced by neurotoxins. The compound demonstrated the ability to reduce cell death in neuronal cultures, highlighting its potential use in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| (S)-Citalopram | SSRI | More established antidepressant |
| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Different mechanism; used for depression |
| Fluoxetine | SSRI | Well-studied; different side effect profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
